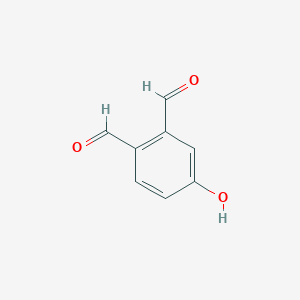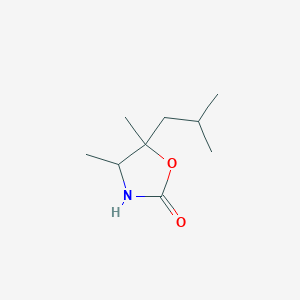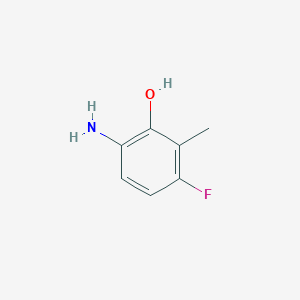![molecular formula C15H12O2 B12859100 4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H12O2 It is a derivative of biphenyl, featuring both an acetyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in ethanol and water at room temperature . Another method involves the crystallization of the compound from ethanol or acetone, followed by distillation under reduced or atmospheric pressure .
Industrial Production Methods
Industrial production of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde often involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The compound is typically purified through crystallization and distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4’-Acetyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Acetyl[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives, such as:
4-Acetylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.
4’-Iodoacetophenone: Contains an iodine atom, which can be used in further substitution reactions.
The presence of both an acetyl and an aldehyde group in 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde makes it unique and versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(4-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)12-6-8-13(9-7-12)15-5-3-2-4-14(15)10-16/h2-10H,1H3 |
Clé InChI |
SLZFOKFDDKZCRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


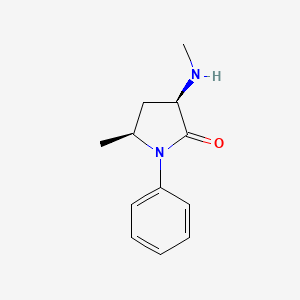
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12859022.png)
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
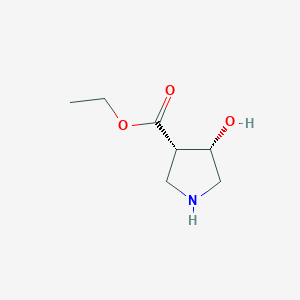
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride](/img/structure/B12859031.png)
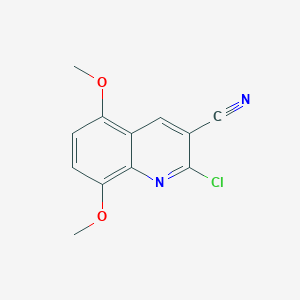

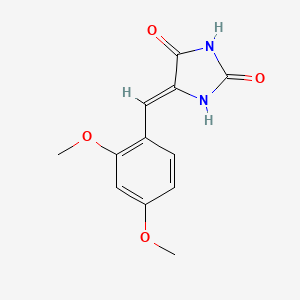
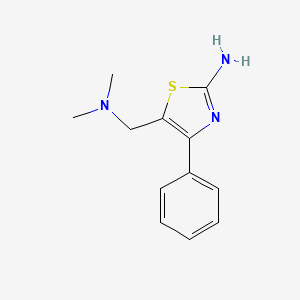
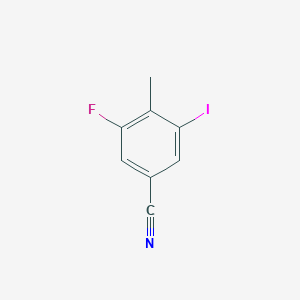
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
